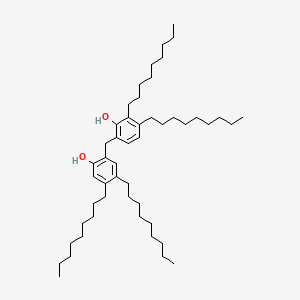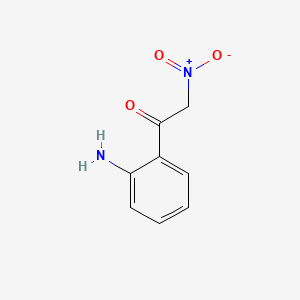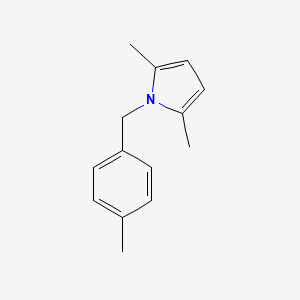
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is a synthetic steroidal compound It is structurally derived from androstane, a steroid nucleus, and is characterized by the presence of two oxononanoate ester groups at the 3 and 17 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) typically involves the esterification of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol with oxononanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available androstane derivatives. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain polymer formulations.
作用机制
The mechanism of action of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
相似化合物的比较
Similar Compounds
(3beta,17beta)-Androst-5-ene-3,17-diol: A related compound with hydroxyl groups instead of ester groups.
17-Methylandrost-5-ene-3beta,11beta,17beta-triol: Another derivative with additional hydroxyl groups.
Uniqueness
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is unique due to its specific ester functional groups, which confer distinct chemical properties and potential biological activities compared to its hydroxylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
94030-88-3 |
|---|---|
分子式 |
C38H60O6 |
分子量 |
612.9 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-17-(3-oxononanoyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-oxononanoate |
InChI |
InChI=1S/C38H60O6/c1-6-8-10-12-14-28(39)25-34(41)43-30-18-21-36(3)27(24-30)16-17-31-32(36)19-22-37(4)33(31)20-23-38(37,5)44-35(42)26-29(40)15-13-11-9-7-2/h16,30-33H,6-15,17-26H2,1-5H3/t30-,31+,32-,33-,36-,37-,38-/m0/s1 |
InChI 键 |
ASAWDXJIGAVOBY-KTGQPBQXSA-N |
手性 SMILES |
CCCCCCC(=O)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)CC(=O)CCCCCC)C)C |
规范 SMILES |
CCCCCCC(=O)CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC(=O)CCCCCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


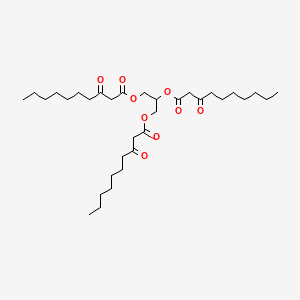

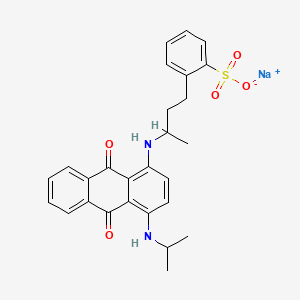




![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
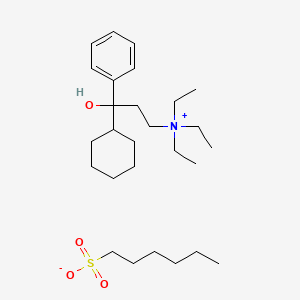
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)
